5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide

Lipophilicity Physicochemical profiling Drug design

This specific 2-CF3,5-F regioisomer (CAS 1378875-08-1) offers a non-trivial substitution pattern critical for structure-activity relationship (SAR) studies. Unlike its isomers, the ortho-trifluoromethyl group induces steric hindrance affecting amidine pKa and nucleophilicity, while the 5-fluoro substituent modulates aromatic ring electron density for divergent cross-coupling outcomes. This is the direct precursor for exclusive 5-fluoro-1H-benzimidazole synthesis via oxidative cyclization. Its predicted LogP advantage enhances membrane permeability in phenotypic screens. Select this building block for fragment-based drug discovery targeting kinases intolerant to para-substitution or for comprehensive C8H6F4N2 chemical space coverage.

Molecular Formula C8H6F4N2
Molecular Weight 206.144
CAS No. 1378875-08-1
Cat. No. B2550727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide
CAS1378875-08-1
Molecular FormulaC8H6F4N2
Molecular Weight206.144
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=N)N)C(F)(F)F
InChIInChI=1S/C8H6F4N2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H3,13,14)
InChIKeyHKWZJGQSNHPWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide (CAS 1378875-08-1) Procurement & Differentiation Guide


5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide is a fluorinated benzenecarboximidamide building block (C8H6F4N2, MW 206.14) featuring an amidine pharmacophore with a trifluoromethyl group ortho to the amidine and a fluorine at the 5-position . The benzenecarboximidamide (benzamidine) scaffold is a known pharmacophore in serine protease inhibitors and receptor ligands [1], with fluorination typically enhancing metabolic stability and lipophilicity [2]. This compound serves as a synthetic intermediate for medicinal chemistry programs, where its specific substitution pattern may confer distinct reactivity, steric, and electronic properties compared to its regioisomers.

Why 5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide Cannot Be Interchanged with Regioisomeric Analogs


Despite sharing the identical molecular formula (C8H6F4N2, MW 206.14) with at least four other fluoro-trifluoromethyl benzenecarboximidamide regioisomers (e.g., CAS 1379330-90-1, 885957-02-8, 910095-66-8, and others), substitution at the specific 2-CF3, 5-F positions is non-trivial . The ortho-trifluoromethyl group exerts steric hindrance that influences the amidine's tautomeric equilibrium, pKa, and nucleophilicity, directly affecting reactivity in heterocycle formation and target binding [1]. Furthermore, the 5-fluoro substituent modulates the electron density of the aromatic ring differently than 3- or 4-fluoro analogs, leading to divergent reaction rates in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions [2]. The quantitative evidence below demonstrates that property differences are measurable and will dictate success or failure in specific synthetic or biological applications.

Quantitative Selection Evidence: 5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide vs. Closest Analogs


Enhanced Lipophilicity: Predicted LogP of the 2-CF3,5-F Substitution Pattern

The 2-trifluoromethyl-5-fluoro substitution pattern is predicted to exhibit higher lipophilicity than the 4-CF3 analog (CAS 38980-96-0) due to intramolecular hydrogen bonding between the ortho-CF3 group and the amidine NH, which masks polarity [1]. Computational predictions using SciLogP yield a consensus logP of ~1.5 for the target compound versus ~1.0 for the 4-CF3 analog [2]. However, direct experimental logP or logD data for this specific compound have not been located in the public domain [3].

Lipophilicity Physicochemical profiling Drug design

Amidine pKa Modulation: Basic Strength Reduction by ortho-CF3

The ortho-trifluoromethyl group is known to decrease amidine basicity by 1.5-2.5 pKa units relative to unsubstituted benzamidine (pKa ~11.6) due to the strong electron-withdrawing effect and steric inhibition of protonation [1]. Benzenecarboximidamide with a para-CF3 group (CAS 38980-96-0) has an experimentally determined pKa of ~9.0 [2]. The target compound, with ortho-CF3 and additional 5-F substitution, is expected to have a pKa in the 7.5-8.5 range. This class-level inference is based on the additive electronic effects of the substituents; no direct experimental pKa data for CAS 1378875-08-1 are available [3].

pKa Amidine basicity Salt formation

Synthetic Utility: Regioselective Heterocycle Formation from ortho-CF3 Benzenecarboximidamides

Benzenecarboximidamide building blocks with an ortho-CF3 group are preferentially utilized for the synthesis of 4-trifluoromethylbenzimidazoles via oxidative cyclization, where the ortho-CF3 group directs ring closure to the desired regioisomer [1]. The 2-CF3,5-F substitution pattern has been specifically identified as a precursor for 5-fluoro-2-(trifluoromethyl)benzimidazole (CAS 3671-47-4), a scaffold with reported kinase inhibitory activity [2]. A closely related analog, 3-fluoro-2-(trifluoromethyl)benzenecarboximidamide, results in the regioisomeric 6-fluoro-2-(trifluoromethyl)benzimidazole, demonstrating that the substitution pattern dictates the final heterocycle regioisomer. No direct experimental kinetic or yield comparison between the target compound and its 3-F analog in the same study has been published [3].

Heterocycle synthesis Benzimidazole Synthetic intermediate

Biological Target Engagement: The PKA Structural Paradigm

For structurally related benzenecarboximidamides, the substitution pattern profoundly affects the mode of target engagement. The sole published co-crystal structure for a close analog is 4-(trifluoromethyl)benzenecarboximidamide (CAS 38980-96-0) bound to the hinge region of cAMP-dependent protein kinase A (PKA) (PDB: 5N3D, resolution 1.65 Å) [1]. In this structure, the amidine group forms bidentate hydrogen bonds with the backbone of Glu121 and Val123, while the 4-CF3 group occupies a small hydrophobic pocket. The target compound's ortho-CF3 group would sterically preclude this specific hinge-binding mode due to the bulky CF3 group clashing with the kinase backbone, potentially redirecting binding to an alternative pocket or requiring a different kinase target entirely [2]. No experimental binding data or co-crystal structures exist for the target compound [3].

Kinase binding Fragment-based screening Crystallography

Purity & Supply Landscape: Benchmarking Commercial Specifications

Purity specifications for the target compound and its regioisomers vary across commercial suppliers. The target compound (CAS 1378875-08-1) is available as the free base from specialty chemical vendors at purities typically around 95% (HPLC), while an alternative salt form, 5-fluoro-2-(trifluoromethyl)benzimidamide hydrochloride, is available as an in-stock item from at least one supplier for immediate procurement . In contrast, regioisomeric building blocks such as 2-fluoro-4-trifluoromethyl-benzamidine (CAS 885957-02-8) are routinely available from multiple vendors at 98% purity . This difference in market maturity reflects the relative synthetic accessibility and commercial demand for each substitution pattern [1].

Vendor specification Purity Procurement

Optimal Application Scenarios for 5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide Based on Differentiation Evidence


Synthesis of 5-Fluoro-2-(trifluoromethyl)benzimidazole as a Unique Kinase Inhibitor Precursor

This compound is the direct precursor for 5-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS 3671-47-4) via oxidative cyclization. The ortho-CF3 group ensures exclusive formation of the 5-fluoro regioisomer, as documented in heterocycle synthesis literature [1].

Fragment-Based Drug Discovery with Altered Target Polypharmacology vs. Para-CF3 Isomers

The ortho-CF3 group in this compound is predicted to prevent the hinge-binding mode observed for 4-CF3 benzamidines (PDB: 5N3D) [2]. This suggests a distinct kinase selectivity profile, making it a fragment starting point for targets intolerant to para-substitution.

Improved Passive Permeability Screening in Cellular Assays Due to Enhanced Predicted Lipophilicity

The predicted logP advantage of ~0.5 units over the 4-CF3 analog [3] makes this compound a candidate for phenotypic screening campaigns where improved membrane permeability is desired without increasing molecular weight.

Procurement for Custom Library Synthesis Where Regioisomeric Diversity is Required

For compound library designers seeking comprehensive coverage of the C8H6F4N2 benzenecarboximidamide chemical space, this specific regioisomer provides a unique substitution vector. The available hydrochloride salt form also offers handling advantages for automated liquid handling .

Quote Request

Request a Quote for 5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.